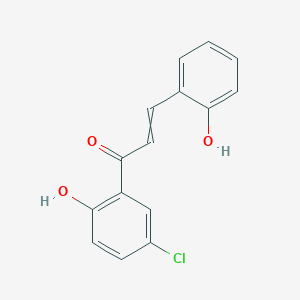
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, Curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and oxidative stress. 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one also activates various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects. It has also been shown to improve cardiovascular health and reduce the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low toxicity and high bioavailability. It can be easily administered to cells and animals without causing any significant side effects. However, one of the limitations of using 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. One of the areas of interest is the development of novel delivery systems to improve its bioavailability. Another area of interest is the identification of new targets and pathways for the therapeutic application of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. The use of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in combination with other drugs and therapies is also an area of interest for future research.
Conclusion:
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a natural polyphenol compound with potential therapeutic applications in various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to develop new delivery systems for its effective use.
Applications De Recherche Scientifique
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are the underlying causes of many diseases.
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-8-15(19)12(9-11)14(18)7-5-10-3-1-2-4-13(10)17/h1-9,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKSXJSJFXQLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90821600 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
6077-18-5 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



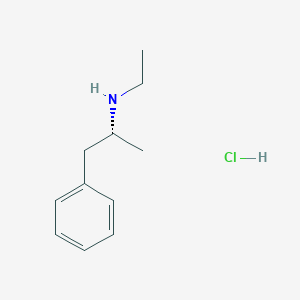

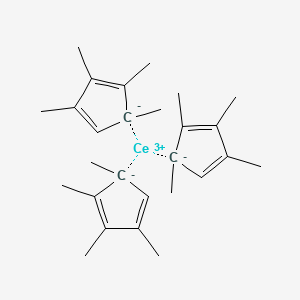

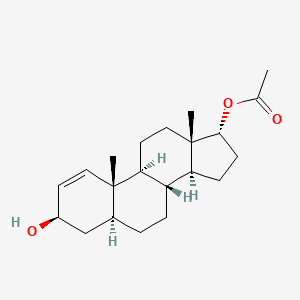
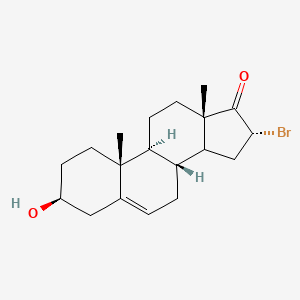


![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1514438.png)
![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)